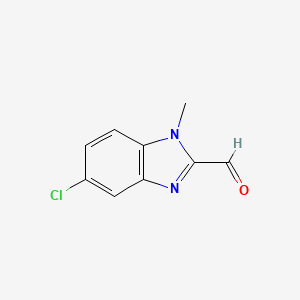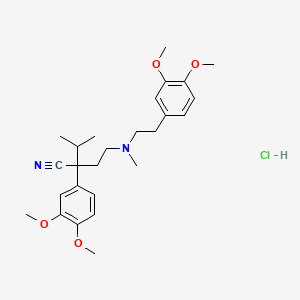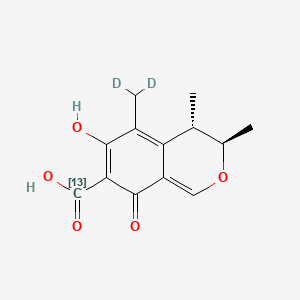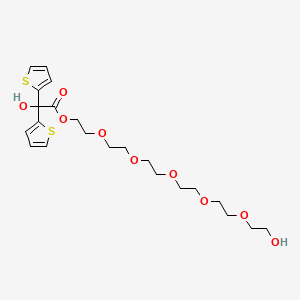
5-Chlor-1-methyl-1H-benzimidazol-2-carbaldehyd
Übersicht
Beschreibung
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of benzodiazole, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that benzimidazole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives, which share a similar structure to benzimidazole, have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Benzimidazole fungicides, which are structurally similar, selectively bind to and depolymerize fungal tubulin . Imidazole derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Biochemical Pathways
It’s known that benzimidazole and imidazole derivatives can interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.
Result of Action
The broad range of biological activities exhibited by benzimidazole and imidazole derivatives suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s solubility in water and other polar solvents could potentially be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .
Molecular Mechanism
At the molecular level, 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can interact with DNA, leading to changes in gene expression. The binding interactions often involve hydrogen bonds and van der Waals forces, which stabilize the compound-DNA complex .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. The interactions with cofactors such as NADPH are crucial for its metabolic transformation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde typically involves the reaction of 5-chloro-1-methyl-1H-benzimidazole with an appropriate aldehyde precursor. One common method includes the use of Vilsmeier-Haack reaction conditions, where the benzimidazole derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)
Major Products Formed
Oxidation: 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid
Reduction: 5-chloro-1-methyl-1H-1,3-benzodiazole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-1H-benzimidazole-2-carbaldehyde
- 5-chloro-2-methyl-1H-benzimidazole
- 1-methyl-1H-benzimidazole-2-carbaldehyde
Uniqueness
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the combination of its chlorine, methyl, and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a candidate for drug development .
Eigenschaften
IUPAC Name |
5-chloro-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXFEZWIFQFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)
![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)







